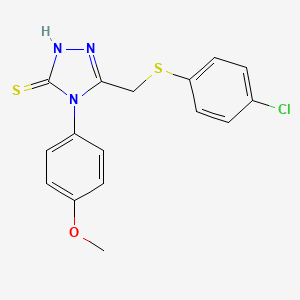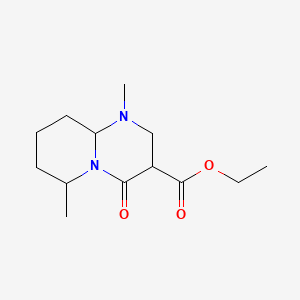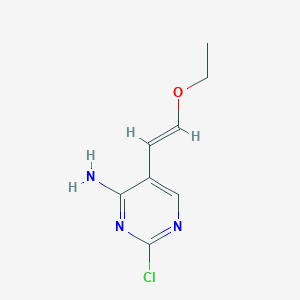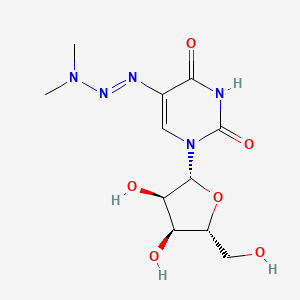
4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Morpholino Substitution: The morpholino group can be introduced via nucleophilic substitution reactions.
Alkene Formation: The prop-1-en-1-yl group can be introduced through Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene moiety.
Reduction: Reduction reactions could target the pyridazinone ring or the alkene group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyridazinones.
Scientific Research Applications
4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for developing new drugs.
Biological Research: Studying its effects on various biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-morpholino-2-(prop-1-en-1-yl)pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives such as:
Uniqueness
The unique structural features, such as the specific substitution pattern and the presence of the morpholino group, may confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-[(E)-prop-1-enyl]pyridazin-3-one |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-3-15-11(16)10(12)9(8-13-15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3/b3-2+ |
InChI Key |
KTMVYZXQEYGVFU-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/N1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Canonical SMILES |
CC=CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



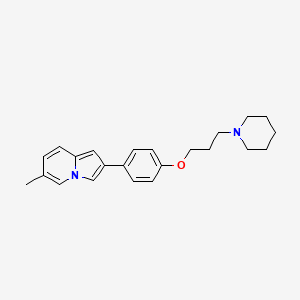
![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

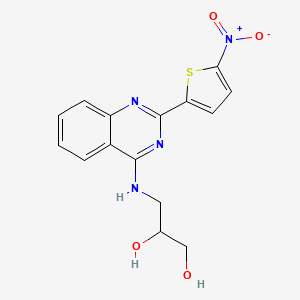
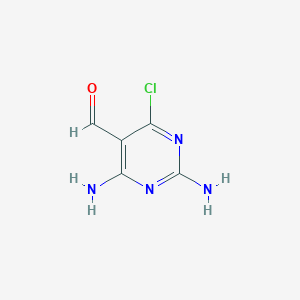
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
